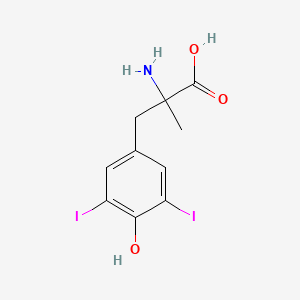

3,5-二碘-α-甲基酪氨酸

描述

3,5-Diiodo-alpha-methyltyrosine is a reactant used in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones . It’s also used in the discovery of potent heterodimeric antagonists of inhibitor of Apoptosis proteins with prolonged anti-tumor activity .

Synthesis Analysis

The synthesis of 3,5-Diiodo-L-tyrosine involves iodinating tyrosine with iodine in the presence of sodium iodide in aqueous ethylamine, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide .Molecular Structure Analysis

The 3,5-Diiodo-alpha-methyltyrosine molecule contains a total of 27 bonds. There are 16 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 aromatic hydroxyl .科学研究应用

在脑肿瘤研究中的应用

3,5-二碘-α-甲基酪氨酸(IMT)已经在脑肿瘤研究中得到应用,特别是在单光子发射计算机断层扫描(SPECT)中。它作为氨基酸转运的示踪剂。研究表明,IMT具有增加的亲脂性和显著的脑摄取,使其成为研究脑肿瘤的有效工具(Krummeich, Holschbach, & Stöcklin, 1994)。

在放射药物制备中的应用

IMT已经被研究用于放射药物的制备。例如,α-甲基酪氨酸被碘化以制备3-123I-α-甲基酪氨酸,用于核医学应用。这个过程涉及亲电性碘化方法,对医学成像目的证明是有用的(Knust, Dutschka, & Machulla, 1990)。

氟化衍生物的开发

已经进行了关于开发IMT的氟化衍生物用于医学成像的研究,特别是在正电子发射断层扫描(PET)中。这些研究涉及对IMT的直接氟化,导致合成3-氟和3,5-二氟衍生物。这些衍生物在增强医学诊断成像能力方面具有价值(Vasdev, Chirakal, Schrobilgen, & Nahmias, 2001)。

在诊断成像中的作用

IMT已经广泛应用于诊断成像,特别是在区分脑肿块和胶质瘤方面。IMT的特性,特别是在SPECT成像中的摄取模式,对区分各种脑部疾病起到了重要作用(Weckesser, Schmidt, Matheja, Coenen, & Langen, 2000)。

肿瘤成像和摄取研究

研究已经探讨了IMT在肿瘤摄取方面的应用,特别是在增强肿瘤成像的背景下。例如,研究表明,先前给予某些氨基酸可以增加IMT在肿瘤中的积累和图像对比度,这有助于更准确地进行肿瘤成像(Lahoutte, Caveliers, Franken, Bossuyt, Mertens, & Everaert, 2002)。

作用机制

Target of Action

3,5-Diiodo-alpha-methyltyrosine primarily targets the cAMP-dependent protein kinase inhibitor alpha and the cAMP-dependent protein kinase catalytic subunit alpha . These proteins play a crucial role in the regulation of cellular processes such as cell division, differentiation, and metabolism .

Mode of Action

It is known to interact with its targets, potentially altering their function and leading to changes in cellular processes

Biochemical Pathways

3,5-Diiodo-alpha-methyltyrosine is involved in the Thyroid Hormone Synthesis metabolic pathway . In the biosynthesis of thyroid hormones, diiodotyrosine residues are coupled with other monoiodotyrosine or diiodotyrosine residues to form T4 or T3 thyroid hormones . These hormones play a critical role in differentiation, growth, and metabolism .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its site of action .

Result of Action

3,5-Diiodo-alpha-methyltyrosine has been shown to have an impact on energy metabolism. In rodent models, it rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects . .

Action Environment

The action, efficacy, and stability of 3,5-Diiodo-alpha-methyltyrosine can be influenced by various environmental factors. For instance, the presence of other compounds or changes in pH can affect its activity . More research is needed to understand how these and other environmental factors influence the action of 3,5-Diiodo-alpha-methyltyrosine.

生化分析

Biochemical Properties

3,5-Diiodo-alpha-methyltyrosine plays a role in biochemical reactions, particularly in the synthesis of thyroid hormones . It is a product from the iodination of monoiodotyrosine . The compound interacts with various enzymes and proteins, influencing their function and contributing to various biochemical processes .

Cellular Effects

The effects of 3,5-Diiodo-alpha-methyltyrosine on cells are largely tied to its role in thyroid hormone synthesis . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in rodent models, it has been shown to rapidly increase resting metabolic rate .

Molecular Mechanism

The molecular mechanism of 3,5-Diiodo-alpha-methyltyrosine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is suggested that 3,5-Diiodo-alpha-methyltyrosine mainly acts through Thyroid hormone receptors (THRs)-independent ways, with mitochondria as a likely cellular target .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Diiodo-alpha-methyltyrosine can change over time. For instance, in rodent models, exogenously administered 3,5-Diiodo-alpha-methyltyrosine rapidly increases resting metabolic rate and elicits short-term beneficial hypolipidemic effects .

Dosage Effects in Animal Models

The effects of 3,5-Diiodo-alpha-methyltyrosine vary with different dosages in animal models. For instance, administration of 3,5-Diiodo-alpha-methyltyrosine to chow-fed rats aged 3–6 months significantly reduces body mass and improves glucose tolerance .

Metabolic Pathways

3,5-Diiodo-alpha-methyltyrosine is involved in the metabolic pathways of thyroid hormone synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .

属性

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11I2NO3/c1-10(13,9(15)16)4-5-2-6(11)8(14)7(12)3-5/h2-3,14H,4,13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXCMIGZYZKLYAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C(=C1)I)O)I)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00675853 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

447.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7434-77-7 | |

| Record name | 3,5-Diiodo-alpha-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00675853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

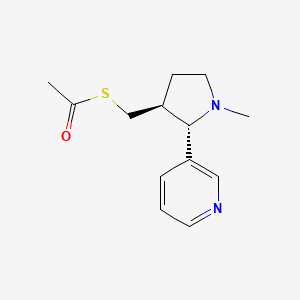

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

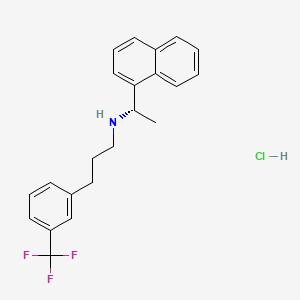

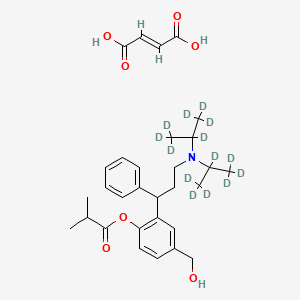

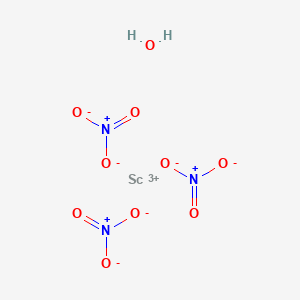

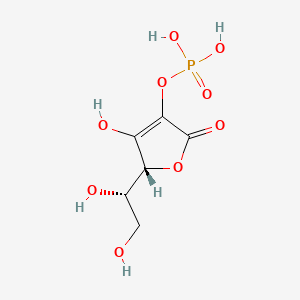

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Ethoxy-1,4-dioxobutyl)amino]-2-pyridinecarboxylic acid ethyl ester](/img/structure/B564748.png)